molecular formula C23H26FN3O2 B13776927 3H-Spiperone CAS No. 80154-50-3

3H-Spiperone

Cat. No.: B13776927
CAS No.: 80154-50-3
M. Wt: 397.5 g/mol
InChI Key: DKGZKTPJOSAWFA-CNRUNOGKSA-N
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Description

3H-Spiperone is a radiolabeled form of spiperone, a compound belonging to the butyrophenone class of chemicals. It is primarily used as a ligand in neuropharmacological research to study dopamine and serotonin receptors. Spiperone itself is a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors, making it valuable in the study of psychiatric disorders such as schizophrenia .

Preparation Methods

The synthesis of 3H-Spiperone involves the tritiation of spiperone, which is a multi-step process. The initial step involves the synthesis of spiperone, which can be achieved through the reaction of 1,3,8-triazaspiro[4.5]decane with 4-(4-fluorophenyl)-4-oxobutyl chloride in the presence of a base. . Industrial production methods for this compound are similar but scaled up to meet the demand for research purposes.

Chemical Reactions Analysis

3H-Spiperone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Halogen atoms in the molecule can be substituted with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified spiperone derivatives .

Scientific Research Applications

3H-Spiperone is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

3H-Spiperone exerts its effects by binding to dopamine D2 and serotonin 5-HT2 receptors. It acts as an antagonist, blocking the action of dopamine and serotonin at these receptors. This binding inhibits the downstream signaling pathways associated with these neurotransmitters, leading to its antipsychotic effects. Additionally, it has been shown to activate calcium-dependent chloride channels, which may contribute to its therapeutic effects in conditions like cystic fibrosis .

Comparison with Similar Compounds

3H-Spiperone is unique in its high affinity for both dopamine D2 and serotonin 5-HT2 receptors. Similar compounds include:

Properties

CAS No.

80154-50-3

Molecular Formula

C23H26FN3O2

Molecular Weight

397.5 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(4-tritiophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)/i1T

InChI Key

DKGZKTPJOSAWFA-CNRUNOGKSA-N

Isomeric SMILES

[3H]C1=CC=C(C=C1)N2CNC(=O)C23CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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